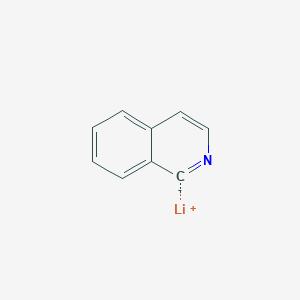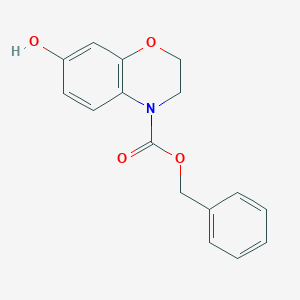
lithium;1H-isoquinolin-1-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;1H-isoquinolin-1-ide is a compound that combines lithium with the 1H-isoquinolin-1-ide moiety. Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally similar to quinolines. They are known for their versatile biological and physiological activities, making them significant in various fields such as medicinal chemistry and organic synthesis .
準備方法
The synthesis of lithium;1H-isoquinolin-1-ide typically involves the lithiation of isoquinoline derivatives. One common method is the halogen-lithium exchange reaction, where a halogenated isoquinoline is treated with an organolithium reagent such as butyllithium in a suitable solvent like diethyl ether at low temperatures . Another approach involves the direct deprotonation of isoquinoline using a strong base like lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures .
化学反応の分析
Lithium;1H-isoquinolin-1-ide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form isoquinolin-1(2H)-one derivatives.
Reduction: It can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions with electrophiles to form various substituted isoquinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed from these reactions are isoquinolin-1(2H)-one, tetrahydroisoquinoline, and substituted isoquinolines .
科学的研究の応用
Lithium;1H-isoquinolin-1-ide has several scientific research applications:
作用機序
The mechanism of action of lithium;1H-isoquinolin-1-ide involves its interaction with various molecular targets and pathways. One of the primary targets is glycogen synthase kinase-3 (GSK-3), which is inhibited by lithium ions . This inhibition leads to the modulation of several downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation . Additionally, lithium ions can inhibit inositol monophosphatase, affecting the phosphoinositide signaling pathway .
類似化合物との比較
Lithium;1H-isoquinolin-1-ide can be compared with other similar compounds such as:
Isoquinoline: The parent compound, which lacks the lithium ion.
Quinoline: A structurally similar compound with a nitrogen atom at a different position in the ring.
Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.
The uniqueness of this compound lies in its combination of lithium with the isoquinoline structure, which imparts distinct chemical reactivity and potential biological activities .
特性
CAS番号 |
65751-84-0 |
|---|---|
分子式 |
C9H6LiN |
分子量 |
135.1 g/mol |
IUPAC名 |
lithium;1H-isoquinolin-1-ide |
InChI |
InChI=1S/C9H6N.Li/c1-2-4-9-7-10-6-5-8(9)3-1;/h1-6H;/q-1;+1 |
InChIキー |
VJZLYNKDZSNDNQ-UHFFFAOYSA-N |
正規SMILES |
[Li+].C1=CC=C2[C-]=NC=CC2=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzonitrile, 3-[2-(1H-1,2,4-triazol-5-ylthio)ethoxy]-](/img/structure/B8477134.png)


![6-Cyclobutyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine](/img/structure/B8477168.png)

![3-Ethyl-5[(3-ethyl-2-benzothiazolinylidene)-1-hydroxyethylidene]rhodanine](/img/structure/B8477177.png)






